3-(3-Hydroxy-isoxazol-5-yl)-propionic acid

Übersicht

Beschreibung

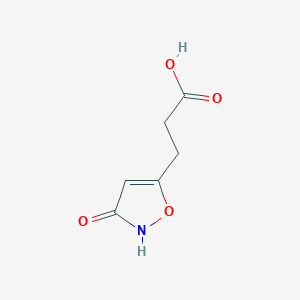

3-(3-Hydroxy-isoxazol-5-yl)-propionic acid is a chemical compound characterized by the presence of an isoxazole ring substituted with a hydroxy group at the 3-position and a propionic acid moiety at the 5-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Hydroxy-isoxazol-5-yl)-propionic acid typically involves the formation of the isoxazole ring followed by the introduction of the hydroxy and propionic acid groups. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the isoxazole ring. The hydroxy group can be introduced through selective hydroxylation reactions, and the propionic acid moiety can be added via esterification or other suitable reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as crystallization or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Hydroxy-isoxazol-5-yl)-propionic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The isoxazole ring can undergo substitution reactions, where different substituents replace the existing groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

3-(3-Hydroxy-isoxazol-5-yl)-propionic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrially relevant compounds.

Wirkmechanismus

The mechanism of action of 3-(3-Hydroxy-isoxazol-5-yl)-propionic acid involves its interaction with specific molecular targets and pathways. The hydroxy group and the isoxazole ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(3-Hydroxy-isoxazol-5-yl)-piperidine-1-carboxylic acid methyl ester

- [®-1-(3-oxo-2,3-dihydro-isoxazol-5-yl)-ethyl]-carbamic acid benzyl ester

Uniqueness

3-(3-Hydroxy-isoxazol-5-yl)-propionic acid is unique due to its specific structural features, including the hydroxy group and the propionic acid moiety

Biologische Aktivität

3-(3-Hydroxy-isoxazol-5-yl)-propionic acid (CAS 75989-19-4) is an organic compound notable for its significant biological activity, particularly in the context of neurotransmitter modulation. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the molecular formula C₆H₇NO₄ and a molecular weight of 157.126 g/mol. Its structure features an isoxazole ring, which is crucial for its biological interactions. The compound's functional groups contribute to its reactivity and biological activity, particularly in modulating neurotransmitter receptors.

This compound primarily interacts with glutamate receptors , specifically the AMPA subtype, which are vital for synaptic transmission and plasticity in the central nervous system. Research indicates that it can enhance or inhibit receptor activity, thereby influencing synaptic strength and potentially affecting cognitive functions.

Interaction with Glutamate Receptors

- Modulation : this compound has been shown to modulate glutamate receptor activity, impacting synaptic plasticity. Studies utilizing electrophysiological techniques demonstrate its ability to alter receptor activation and downstream signaling pathways.

- Therapeutic Implications : The modulation of glutamate receptors suggests potential applications in treating neurological disorders such as Alzheimer's disease and other cognitive impairments.

Biological Activity

The biological activity of this compound encompasses several key areas:

- Neurotransmitter Modulation : Its primary role as a modulator of glutamate receptors positions it as a candidate for research into neuroprotective agents.

- Potential Antimicrobial Properties : While not extensively studied, some related compounds exhibit antimicrobial activities, suggesting a broader scope for investigation .

- Impact on Synaptic Plasticity : By influencing synaptic mechanisms, it may play a role in learning and memory processes.

Case Studies and Research Findings

Several studies have investigated the effects of this compound on neuronal function:

- Electrophysiological Studies : Research has demonstrated that this compound can significantly alter the amplitude of compound action potentials in neuronal models, indicating its influence on excitatory synaptic transmission .

- Comparative Studies : In comparative analyses with other similar compounds, this compound has shown unique properties that differentiate it from other glutamate analogs, highlighting its specific interactions with AMPA receptors .

Data Table: Comparison of Related Compounds

| Compound Name | CAS Number | Key Features |

|---|---|---|

| This compound | 75989-19-4 | Modulates glutamate receptors |

| Alpha-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid | 1684414 | Selective for non-NMDA receptors |

| 2-Amino-3-(4-chloro-3-hydroxy-isoxazol-5-YL)-propionic acid | 211191-53-6 | Contains chlorine substituent |

Eigenschaften

IUPAC Name |

3-(3-oxo-1,2-oxazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO4/c8-5-3-4(11-7-5)1-2-6(9)10/h3H,1-2H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUDOVWCIEXGFGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ONC1=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90390306 | |

| Record name | 3-(3-Hydroxy-isoxazol-5-yl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75989-19-4 | |

| Record name | 3-(3-Hydroxy-isoxazol-5-yl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-Hydroxy-5-isoxazolyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.